(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
CAS No.: 67920-48-3
Cat. No.: VC0043796
Molecular Formula: C20H20O5
Molecular Weight: 340.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67920-48-3 |
|---|---|
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.375 |
| IUPAC Name | (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
| Standard InChI | InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1 |
| Standard InChI Key | HCKMSYACKQLOPY-YJJFLIPZSA-N |
| SMILES | CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
| Appearance | Oil |
Introduction
Chemical Identity and Nomenclature
(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic molecule with the Chemical Abstracts Service (CAS) registry number 67920-48-3 . This compound belongs to the benzofuran class of heterocyclic compounds and is also known by alternative names including 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan . The compound name indicates specific stereochemistry at the 5-position (R configuration), which is critical for understanding its three-dimensional structure and potential biological interactions.
The compound possesses a molecular formula of C₂₀H₂₀O₅ with a precise molecular weight of 340.375 g/mol . The systematic nomenclature reflects its complex structure containing multiple functional groups including a benzodioxol moiety, a dihydrobenzofuran core, a methoxy group, a methyl substituent, and a propenyl (allyl) group.
Structural Identifiers
The compound can be uniquely identified through several standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 67920-48-3 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.375 g/mol |
| InChI | InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1 |
| InChIKey | HCKMSYACKQLOPY-YJJFLIPZSA-N |
| SMILES | CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
The structural identifiers provided above allow for unambiguous identification of the compound in chemical databases and literature .
Structural Characteristics
The compound (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one features a complex molecular architecture centered around a dihydrobenzofuran core. This heterocyclic foundation is decorated with multiple functional groups that contribute to its structural complexity and potential biological activity.
Key Structural Elements
The molecule contains several key structural elements:
-
A 2,3-dihydro-1-benzofuran-6-one core structure
-
A 1,3-benzodioxol (methylenedioxy) group at the 2-position
-
A methoxy substituent at the 5-position
-
A methyl group at the 3-position
-
A prop-2-enyl (allyl) group at the 5-position
-
R-stereochemistry at the 5-position
The benzodioxol moiety contains a methylenedioxy functional group, which creates a five-membered dioxole ring fused to a benzene ring. This structural feature is commonly found in natural products with various biological activities . The dihydrobenzofuran system consists of a benzene ring fused to a five-membered furan ring, where two carbon atoms in the furan ring are saturated, creating a partially reduced heterocyclic system .
Stereochemistry
The stereochemical designation (5R) indicates that the compound possesses a specific three-dimensional arrangement at the 5-position carbon atom. Some sources also refer to the compound using alternative stereochemical notation such as [2S-(2alpha,3beta,5beta)] , highlighting the importance of stereochemistry in defining the compound's exact spatial arrangement. Stereochemistry plays a crucial role in determining biological activity and interaction with potential biochemical targets .
Natural Occurrence and Sources
(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a natural product that belongs to the lignan class of compounds. Lignans are a group of phenylpropanoid dimers that are widely distributed in plants and possess diverse biological activities.
Botanical Sources
The compound has been identified in specific plant sources:
Both Nectandra miranda and Ocotea porosa belong to the Lauraceae family, which is known for producing various bioactive compounds including alkaloids, lignans, and neolignans. The occurrence of this compound in these related plant species suggests its potential role in the chemical ecology and defense mechanisms of Lauraceae plants. Lignans like this compound are secondary metabolites in plants that often serve protective functions against herbivores and pathogens .
Physical and Chemical Properties
Understanding the physical and chemical properties of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is essential for its characterization, handling, and potential applications in research and industry.
Physical State and Appearance
The compound appears as an oil at room temperature, indicating a liquid physical state . This property influences its handling procedures and storage requirements.
Solubility Profile
The compound demonstrates solubility in various organic solvents but is generally insoluble in water, which is typical for compounds with multiple aromatic rings and hydrophobic features. Its solubility profile includes:
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Water | Insoluble (presumed based on structure) |
This solubility pattern is consistent with the compound's structure, which contains several aromatic rings and hydrophobic groups .
(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one has several research applications, primarily centered around its use as a reference standard in analytical chemistry and natural product research.
Research Applications
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Irritation | Not categorized | H335: May cause respiratory irritation |
The compound bears the signal word "Warning" on its safety data sheet, indicating moderate hazard potential .
| Supplier | Catalog Number | Purity | Available Sizes | Price Range (as of April 2025) |
|---|---|---|---|---|
| AK Scientific | 6743EJ | 95% | Not specified | Not provided |
| ALB Materials Inc | ALB-RS-02976 | 95% | 5 mg | Not provided |
| Vulcan Chem | VC0043796 | Not specified | Not specified | Not provided |
| Clinivex | RCLN265399 | Not specified | Not specified | Not provided |
| CymitQuimica | TM-TN2508 | 98% | 5 mg, 1 mL*10mM (DMSO) | €560.00 - €580.00 |
| ChemFaces | CFN96289 | Not specified | Multiple options (1-25 mg) | Not provided |
Prices where available indicate that this compound is a specialty research chemical with relatively high cost per unit mass, reflecting its status as a natural product reference standard .
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